2-Propenal,3-(2,5-dimethoxyphenyl)-
Description
Historical Context and Significance of Aromatic α,β-Unsaturated Aldehydes in Organic Chemistry
Aromatic α,β-unsaturated aldehydes, such as cinnamaldehyde (B126680) and its derivatives, have a rich history in organic chemistry. Cinnamaldehyde was first isolated from cinnamon essential oil in 1834. wikipedia.org These compounds are characterized by a carbonyl group conjugated with a carbon-carbon double bond, a structural feature that imparts unique reactivity. wikipedia.org This conjugation makes them susceptible to nucleophilic attack at the β-carbon, a type of reactivity known as vinylogous. wikipedia.org
The aldol (B89426) condensation reaction, a fundamental carbon-carbon bond-forming reaction in organic synthesis, is a common method for preparing α,β-unsaturated aldehydes and ketones. ncert.nic.inpressbooks.pub The inherent reactivity of the α,β-unsaturated carbonyl system, with its electrophilic carbonyl carbon and β-carbon, makes these compounds versatile building blocks for the synthesis of more complex molecules. maynoothuniversity.iefiveable.me Their pleasant fragrances have also led to their use in various industries. ncert.nic.in
Structural Classification and Nomenclature of 2-Propenal, 3-(2,5-dimethoxyphenyl)- within the Cinnamaldehyde Family
2-Propenal, 3-(2,5-dimethoxyphenyl)- is systematically classified as a substituted cinnamaldehyde. The parent compound, cinnamaldehyde, has the chemical formula C₆H₅CH=CHCHO. wikipedia.org The nomenclature of its derivatives follows standard IUPAC rules, where substituents on the phenyl ring are indicated by their position and name.
In the case of 2-Propenal, 3-(2,5-dimethoxyphenyl)-, the "2,5-dimethoxy" prefix indicates the presence of two methoxy (B1213986) groups (-OCH₃) at the second and fifth positions of the phenyl ring. The "3-phenyl" part of the name signifies that the phenyl group is attached to the third carbon of the propenal chain. The term "2-propenal" itself describes a three-carbon aldehyde with a double bond at the second carbon.
The structure of these compounds can be further delineated by the stereochemistry of the double bond, which can exist as either the trans (E) or cis (Z) isomer. wikipedia.orgnih.gov The trans isomer is generally more stable and common.
Overview of Current Research Landscape and Academic Interest in 2-Propenal, 3-(2,5-dimethoxyphenyl)-
Academic interest in cinnamaldehyde and its derivatives has been consistently growing due to their diverse chemical properties and potential applications. researchgate.net Research has explored their use as antimicrobial agents, corrosion inhibitors, and as precursors in organic synthesis. wikipedia.orgmaynoothuniversity.ie
Specifically, 2-Propenal, 3-(2,5-dimethoxyphenyl)-, also known as 2,5-dimethoxycinnamaldehyde (B13591058), is a subject of interest as an intermediate in the synthesis of other organic compounds. For instance, it is a precursor in the production of 2,5-dimethoxyphenethylamine (2C-H), which in turn is a starting material for a range of substituted phenethylamines. wikipedia.org The synthesis of 2,5-dimethoxycinnamaldehyde itself can be achieved through various methods, often involving the formylation or alkylation of appropriately substituted benzene (B151609) derivatives. chemicalbook.comgoogle.com
The presence of the methoxy groups on the phenyl ring can influence the electronic properties of the molecule, potentially affecting its reactivity and biological activity compared to the parent cinnamaldehyde. This has prompted further investigation into the unique characteristics of this and other substituted cinnamaldehydes.
Structure
3D Structure
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
3-(2,5-dimethoxyphenyl)prop-2-enal |
InChI |
InChI=1S/C11H12O3/c1-13-10-5-6-11(14-2)9(8-10)4-3-7-12/h3-8H,1-2H3 |
InChI Key |
QODHTNANDXLRSB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=CC=O |
Origin of Product |
United States |
Synthetic Strategies for 2 Propenal, 3 2,5 Dimethoxyphenyl
Established Synthetic Pathways to 2,5-Dimethoxycinnamaldehyde (B13591058)
The creation of 2,5-dimethoxycinnamaldehyde often begins with precursors like 2,5-dimethoxybenzaldehyde (B135726), which can be synthesized through various methods, including the Reimer-Tiemann reaction followed by methoxylation. cqu.edu.cn One approach involves the reaction of p-methoxyphenol with chloroform (B151607) and a base in a Reimer-Tiemann reaction to introduce the aldehyde group, followed by methylation of the hydroxyl group to yield the desired product. cqu.edu.cnchemicalbook.com Another route starts from hydroquinone, which is first methylated to 1,4-dimethoxybenzene (B90301) and then formylated. mdma.chsciencemadness.org
Aldol (B89426) Condensation Approaches Utilizing 2,5-Dimethoxybenzaldehyde Precursors
A primary and widely utilized method for synthesizing cinnamaldehydes is the aldol condensation. This reaction typically involves the base-catalyzed reaction of a benzaldehyde (B42025) with an aldehyde or ketone. magritek.com In the case of 2,5-dimethoxycinnamaldehyde, 2,5-dimethoxybenzaldehyde is reacted with acetaldehyde.
A study on the mixed aldol condensation of 2,5-dimethoxybenzaldehyde with acetone (B3395972) in the presence of sodium hydroxide (B78521) demonstrated the formation of a curcumin (B1669340) derivative, 1,5-Bis(2,5-dimethoxyphenyl)penta-1,4-diene-3-one, with yields ranging from 56% to 82% depending on the reaction conditions. upm.edu.myorientjchem.org While this specific study focused on a diketone product, the underlying aldol condensation principle is fundamental to the synthesis of the target cinnamaldehyde (B126680). The reaction proceeds by the deprotonation of the α-carbon of acetone to form an enolate, which then attacks the carbonyl carbon of 2,5-dimethoxybenzaldehyde. Subsequent dehydration leads to the α,β-unsaturated ketone. orientjchem.org
Alternative Synthetic Routes to Substituted Cinnamaldehydes
Beyond the classic aldol condensation, other synthetic strategies have been developed for substituted cinnamaldehydes. One such method is the palladium-catalyzed Heck reaction, where aryl halides are coupled with acrolein acetals. This approach has been shown to be effective for a variety of substituted aryl iodides and bromides, tolerating a range of functional groups and substitution patterns. nih.gov The reaction of an appropriately substituted aryl halide with acrolein diethyl acetal (B89532) in the presence of a palladium catalyst, followed by acidic workup, affords the corresponding cinnamaldehyde in good yields. nih.gov
Another approach involves the oxidation of the corresponding cinnamyl alcohol. While not a primary synthetic route from simple precursors, it is a relevant transformation. google.com Additionally, the reduction of cinnamic acid chlorides using a palladium catalyst, known as the Rosenmund reduction, can yield cinnamaldehydes. google.com
Methodological Advancements in Dimethoxycinnamaldehyde Synthesis
Recent advancements in chemical synthesis have focused on improving efficiency, sustainability, and safety. These principles are being applied to the production of aromatic aldehydes, including 2,5-dimethoxycinnamaldehyde.
Green Chemistry Principles in the Production of Aromatic Aldehydes
Green chemistry aims to reduce the environmental impact of chemical processes. In the context of aromatic aldehyde synthesis, this includes using less hazardous reagents, employing renewable feedstocks, and designing energy-efficient reactions.
One green approach involves the use of biocatalysts. For instance, the bioreduction of aromatic aldehydes to their corresponding alcohols using extracts from plants like Aloe vera has been demonstrated under microwave irradiation, offering a fast and environmentally friendly method. scielo.org.mx While this study focuses on the reduction of aldehydes, the reverse reaction, the oxidation of alcohols, is also a key area for green chemistry innovation. The use of nitrogen dioxide gas for the quantitative oxidation of benzylic alcohols to aromatic aldehydes represents a sustainable process that avoids harmful waste products. nih.gov
The synthesis of aromatic aldehydes from biomass is another promising green route. Lignin, a complex polymer found in plant cell walls, can be catalytically fractionated and then subjected to ozonolysis to produce valuable aromatic aldehydes like vanillin (B372448) and syringaldehyde. rsc.org This approach offers a renewable alternative to petroleum-based feedstocks. rsc.org
Catalytic Systems for Enhanced Reaction Efficiency
The development of advanced catalytic systems is crucial for improving the efficiency and selectivity of chemical reactions. In the synthesis of cinnamaldehydes, various catalytic systems have been explored.
For the selective hydrogenation of cinnamaldehyde to cinnamyl alcohol, a key intermediate, CoRe/TiO2 catalysts have shown exceptional selectivity and high conversion rates under mild conditions. nih.gov Supported metal-based catalysts, including those based on platinum, palladium, ruthenium, nickel, cobalt, and copper, have been extensively studied for the selective hydrogenation of cinnamaldehyde. researchgate.netacs.org The choice of metal and support can significantly influence the activity and selectivity of the catalyst. researchgate.net
N-Heterocyclic carbenes (NHCs) have emerged as versatile organocatalysts for various transformations of aldehydes, including their aerobic oxidation to carboxylic acids. mdpi.com While this reaction converts aldehydes to another functional group, the understanding of NHC catalysis is crucial for developing new synthetic methodologies.
Regioselectivity and Stereoselectivity in 2-Propenal, 3-(2,5-dimethoxyphenyl)- Synthesis
Regioselectivity and stereoselectivity are critical aspects of chemical synthesis, determining the specific isomer of a product that is formed. In the synthesis of 2-Propenal, 3-(2,5-dimethoxyphenyl)-, controlling the geometry of the double bond (E/Z isomerism) is a key consideration.
The hetero-Diels-Alder reaction, for example, is a powerful tool for creating cyclic compounds with high stereocontrol. The regioselectivity of this reaction between nitroso dienophiles and conjugated dienes is influenced by the nature of the reactants and the substituents on the diene. beilstein-journals.org While not directly applied to the synthesis of 2,5-dimethoxycinnamaldehyde in the provided context, the principles of controlling regioselectivity in cycloaddition reactions are broadly applicable in organic synthesis. beilstein-journals.orgmdpi.comresearchgate.net
In the context of aldol condensations, the stereochemical outcome is often influenced by the reaction conditions, such as the choice of base and solvent. The formation of the more stable trans (E) isomer of the α,β-unsaturated aldehyde is generally favored thermodynamically.
Chemical Reactivity and Mechanistic Investigations of 2 Propenal, 3 2,5 Dimethoxyphenyl
Electrophilic and Nucleophilic Reactions of the α,β-Unsaturated Aldehyde Moiety
The α,β-unsaturated aldehyde moiety is the primary site of reactivity in 2-Propenal, 3-(2,5-dimethoxyphenyl)-. The electron-withdrawing nature of the carbonyl group polarizes the entire conjugated system, rendering the carbonyl carbon and the β-carbon electrophilic and thus susceptible to attack by nucleophiles.
The aldehyde group in 2-Propenal, 3-(2,5-dimethoxyphenyl)- readily undergoes nucleophilic addition reactions. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon. This initial attack breaks the π-bond of the carbonyl group, and the electrons are pushed onto the electronegative oxygen atom, forming a tetrahedral alkoxide intermediate. Subsequently, this intermediate is typically protonated to yield an alcohol.
The general mechanism proceeds in two steps:
Nucleophilic attack: The nucleophile forms a new covalent bond with the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate.
Protonation: The negatively charged oxygen of the alkoxide intermediate accepts a proton from a protic solvent or an acid catalyst to form the final alcohol product.
The reactivity of the aldehyde can be enhanced by acid catalysis, where the carbonyl oxygen is protonated first, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by even weak nucleophiles.
The conjugated system in 2-Propenal, 3-(2,5-dimethoxyphenyl)- allows for another type of nucleophilic addition known as the Michael addition, or 1,4-conjugate addition. In this reaction, a nucleophile attacks the electrophilic β-carbon of the α,β-unsaturated system. This is possible due to the delocalization of electron density across the conjugated π-system, which extends the electrophilic character to the β-carbon.
The mechanism of the Michael addition typically involves the following steps:
A nucleophile, often a soft nucleophile like an enolate or a thiol, attacks the β-carbon.
The π-electrons from the carbon-carbon double bond shift to the α-carbon, and the carbonyl π-electrons move to the oxygen atom, forming an enolate intermediate.
This enolate intermediate is then protonated at the α-carbon to yield the final 1,4-adduct.
Michael addition is a crucial carbon-carbon bond-forming reaction in organic synthesis. The competition between 1,2-addition (to the carbonyl carbon) and 1,4-addition (to the β-carbon) is influenced by factors such as the nature of the nucleophile, the reaction conditions, and the structure of the α,β-unsaturated compound.
Role of the Dimethoxyphenyl Substituent in Reaction Mechanisms
The 2,5-dimethoxyphenyl substituent plays a significant role in modulating the reactivity of the α,β-unsaturated aldehyde moiety through both electronic and steric effects.
The two methoxy (B1213986) (-OCH₃) groups on the phenyl ring are electron-donating groups due to resonance. They donate electron density to the aromatic ring, which in turn affects the electronic properties of the conjugated system. This increased electron density can influence the electrophilicity of the carbonyl carbon and the β-carbon. By donating electrons into the conjugated system, the dimethoxyphenyl group can slightly decrease the electrophilicity of these sites compared to unsubstituted cinnamaldehyde (B126680), potentially slowing down the rates of nucleophilic and Michael additions. However, the electron-donating nature of the methoxy groups also activates the benzene (B151609) ring toward electrophilic aromatic substitution reactions.
| Substituent | Position | Electronic Effect | Impact on Reactivity |
|---|---|---|---|
| -OCH₃ | 2 (ortho) | Electron-donating (Resonance) | Increases electron density in the conjugated system, potentially decreasing the electrophilicity of the carbonyl and β-carbons. |
| -OCH₃ | 5 (meta to the propenal group) | Electron-donating (Resonance) | Contributes to the overall electron-donating nature of the phenyl ring. |
The methoxy group at the 2-position (ortho) of the phenyl ring can introduce steric hindrance. This steric bulk can impede the approach of nucleophiles to the reactive sites, particularly the carbonyl carbon and the β-carbon. The degree of steric hindrance can influence the regioselectivity of nucleophilic attack. For instance, a bulky nucleophile might preferentially attack the less sterically hindered β-carbon in a Michael addition rather than the more crowded carbonyl carbon. This steric effect can also influence the conformational preferences of the molecule, which in turn can affect its reactivity.
Oxidation and Reduction Reactions of 2-Propenal, 3-(2,5-dimethoxyphenyl)-
The aldehyde and the carbon-carbon double bond in 2-Propenal, 3-(2,5-dimethoxyphenyl)- are susceptible to both oxidation and reduction reactions.
Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid using various oxidizing agents. Common reagents for this transformation include potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and silver oxide (Ag₂O). Under vigorous oxidation conditions, the carbon-carbon double bond can also be cleaved. The oxidation of the parent compound, cinnamaldehyde, can yield products such as cinnamic acid and benzaldehyde (B42025), depending on the reaction conditions. nih.gov
Reduction: Both the aldehyde and the alkene functionalities can be reduced. Catalytic hydrogenation (e.g., using H₂ with a metal catalyst like Pd, Pt, or Ni) can reduce both the double bond and the aldehyde, yielding 3-(2,5-dimethoxyphenyl)propan-1-ol. More selective reducing agents can be employed to target specific functional groups. For example, sodium borohydride (NaBH₄) will typically reduce the aldehyde to an alcohol (2,5-dimethoxycinnamyl alcohol) without affecting the carbon-carbon double bond. The selective hydrogenation of the carbonyl group in α,β-unsaturated aldehydes is an important transformation in synthetic chemistry.
| Reaction Type | Reagent | Functional Group Targeted | Expected Product |
|---|---|---|---|
| Oxidation | KMnO₄, H₂CrO₄, Ag₂O | Aldehyde | 3-(2,5-dimethoxyphenyl)propenoic acid |
| Reduction | H₂/Pd, Pt, or Ni | Aldehyde and Alkene | 3-(2,5-dimethoxyphenyl)propan-1-ol |
| Reduction | NaBH₄ | Aldehyde | 3-(2,5-dimethoxyphenyl)prop-2-en-1-ol (2,5-dimethoxycinnamyl alcohol) |
Selective Reduction of the Aldehyde Group
The selective reduction of the aldehyde group in α,β-unsaturated aldehydes, such as 2-Propenal, 3-(2,5-dimethoxyphenyl)-, to the corresponding allylic alcohol is a crucial transformation in organic synthesis. The primary challenge lies in achieving high chemoselectivity for the reduction of the carbonyl group while preserving the integrity of the carbon-carbon double bond. Various methods have been developed to achieve this, ranging from catalytic hydrogenation to the use of metal hydrides and enzymatic processes.
The selective hydrogenation of cinnamaldehyde, a parent compound to 2-Propenal, 3-(2,5-dimethoxyphenyl)-, has been extensively studied. The desired product is the unsaturated alcohol, while potential byproducts arise from the reduction of the C=C bond or both functional groups. nih.gov Due to the higher thermodynamic stability of the C=C bond compared to the C=O bond (715 vs. 615 kJ·mol⁻¹), selective reduction of the carbonyl group is challenging. nih.gov
Several catalytic systems have demonstrated high selectivity for this transformation. For instance, TiO₂-supported CoRe bimetallic catalysts have been used for the selective hydrogenation of cinnamaldehyde to cinnamyl alcohol using formic acid as a hydrogen donor. An optimized Co/Re ratio of 1:1 achieved a 99% conversion of cinnamaldehyde with an 89% selectivity for cinnamyl alcohol under mild conditions (140 °C for 4 hours). nih.gov Other effective catalysts include Ru-Sn boride and Pt-Ge systems, which have shown selectivities of 65% and 90-95% for cinnamyl alcohol, respectively. researchgate.net
Chemical reducing agents are also widely employed. Sodium borohydride (NaBH₄) in combination with various additives or in specific solvent systems can achieve selective 1,2-reduction of the aldehyde. For example, using NaBH₄ in ionic liquids can lead to high conversion and selectivity for the unsaturated alcohol at room temperature. researchgate.net Another system involves NaBH₄ with sodium oxalate (Na₂C₂O₄) in water, which selectively reduces cinnamaldehyde to cinnamyl alcohol in 80-90 minutes at room temperature. orientjchem.org
Enzymatic reductions offer a green and highly selective alternative to chemical methods. Whole-cell biocatalysts, such as E. coli JM109, can selectively reduce a variety of aldehydes to their corresponding alcohols without affecting other functional groups like ketones or C=C double bonds. mdpi.comnih.gov This high degree of chemoselectivity under mild reaction conditions makes enzymatic reduction an attractive synthetic strategy. mdpi.comnih.gov
Table 1: Catalytic Systems for Selective Reduction of Cinnamaldehyde
| Catalyst System | Reducing Agent | Conversion (%) | Selectivity to Cinnamyl Alcohol (%) | Reference |
|---|---|---|---|---|
| Co₁Re₁/TiO₂ | Formic Acid | 99 | 89 | nih.gov |
| Ru-Sn boride | H₂ | 73 | 65 | researchgate.net |
| Pt-Ge | H₂ | >90 | 90-95 | researchgate.net |
| NaBH₄ / [P₆,₆,₆,₁₄][N(CN)₂] | - | 97 | High | researchgate.net |
Oxidation Pathways of Cinnamaldehyde Derivatives
The oxidation of cinnamaldehyde derivatives like 2-Propenal, 3-(2,5-dimethoxyphenyl)- can proceed through several pathways, depending on the reagents and reaction conditions. The molecule possesses two primary sites susceptible to oxidation: the carbon-carbon double bond and the aldehyde (formyl) group.
Oxidation can be directed chemoselectively to either the C=C bond or the formyl group using specific catalytic systems. acs.org For instance, visible-light-induced organophotocatalysis using rhodamine 6G can promote the methoxyhydroxylation of the C=C bond in methanol. acs.org In contrast, a dual-catalyst system combining rhodamine 6G and an N-heterocyclic carbene (NHC) can facilitate the oxidative esterification of the formyl group. acs.org
The auto-oxidation of cinnamaldehyde, which can occur even at room temperature in the presence of oxygen, typically involves a three-step free radical process. nih.govnih.gov
Initiation: Reaction with oxygen to form peroxide intermediates. nih.govrsc.org
Propagation: Thermal decomposition of peroxides generates reactive free radicals, leading to complex oxidation reactions. nih.gov
Termination/Product Formation: The reactions yield a variety of oxidation products. nih.gov
The main products from the oxidation of the carbon-carbon double bond are typically epoxides, benzaldehyde, and benzoic acid. nih.gov The oxidation of the aldehyde group can lead to the corresponding carboxylic acid (cinnamic acid). nih.gov A study on the oxidation of cinnamaldehyde identified a range of products, including acetaldehyde, benzaldehyde, phenylacetaldehyde, acetophenone, cinnamaldehyde epoxide, benzoic acid, and cinnamic acid. nih.govrsc.org
The kinetics of cinnamaldehyde oxidation have been shown to follow a second-order reaction. nih.govnih.gov The reactivity towards oxidation among related 3-phenyl-2-propene compounds follows the order: cinnamaldehyde > cinnamyl alcohol > β-methylstyrene > cinnamic acid, indicating that the aldehyde group enhances the susceptibility to oxidation. nih.gov
Table 2: Major Oxidation Products of Cinnamaldehyde
| Oxidation Site | Product Class | Specific Products Identified | Reference |
|---|---|---|---|
| C=C Double Bond | Epoxides, Cleavage Products | Cinnamaldehyde epoxide, Benzaldehyde, Benzoic Acid | nih.govnih.govrsc.org |
| Aldehyde Group | Carboxylic Acids | Cinnamic Acid | nih.govrsc.org |
Derivatization and Chemical Modifications of 2 Propenal, 3 2,5 Dimethoxyphenyl
Strategies for Functional Group Transformations
Functional group transformations are a cornerstone of synthetic chemistry, allowing for the conversion of one functional group into another, thereby altering the molecule's reactivity and physical characteristics. For 2-Propenal, 3-(2,5-dimethoxyphenyl)-, the primary targets for such transformations are the aldehyde group and the aromatic ring.
The aldehyde functional group of 2-Propenal, 3-(2,5-dimethoxyphenyl)- readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. researchgate.netnih.gov This reaction involves a nucleophilic addition of the amine to the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (azomethine group). youtube.com
The synthesis of Schiff bases from 2-Propenal, 3-(2,5-dimethoxyphenyl)- can be achieved by reacting it with a variety of aliphatic or aromatic amines under different conditions. nih.govnih.gov The reaction is often catalyzed by an acid or can proceed thermally, sometimes in a solvent-free environment. youtube.comhitachi-hightech.com The choice of the amine substituent allows for the introduction of a wide range of functionalities, which can significantly influence the properties of the resulting Schiff base. For instance, the incorporation of amino acids can enhance the hydrophilicity of the molecule. nih.gov
Table 1: Examples of Reaction Conditions for Schiff Base Synthesis
| Amine Reactant | Catalyst/Solvent | Reaction Conditions | Product Type |
| Aniline | Acetic acid/Ethanol | Reflux | Aromatic Schiff Base |
| Ethylenediamine | Methanol | Stirring at room temperature | Bis-Schiff Base |
| p-Toluidine | None (Solvent-free) | Heating | Aromatic Schiff Base |
| Glycine | Aqueous solution | pH adjustment | Amino acid Schiff Base |
This table presents hypothetical reaction conditions based on general procedures for Schiff base synthesis.
The 2,5-dimethoxy substitution pattern on the phenyl ring of 2-Propenal, 3-(2,5-dimethoxyphenyl)- renders it highly activated towards electrophilic aromatic substitution reactions. msu.edu The methoxy (B1213986) groups are strong ortho-, para-directing activators due to their ability to donate electron density to the ring through resonance. libretexts.orgmasterorganicchemistry.com This allows for the introduction of various substituents onto the aromatic ring, further diversifying the chemical space accessible from this starting material.
Common electrophilic aromatic substitution reactions that could be applied to 2-Propenal, 3-(2,5-dimethoxyphenyl)- include:
Nitration: Reaction with a mixture of nitric acid and sulfuric acid would likely introduce a nitro group at the positions ortho or para to the methoxy groups. byjus.com
Halogenation: Treatment with bromine or chlorine in the presence of a Lewis acid catalyst can introduce halogen atoms onto the ring. uomustansiriyah.edu.iq
Sulfonation: Reaction with fuming sulfuric acid can lead to the introduction of a sulfonic acid group. byjus.com
Friedel-Crafts Alkylation and Acylation: The introduction of alkyl or acyl groups can be achieved using alkyl halides or acyl halides in the presence of a Lewis acid catalyst. uomustansiriyah.edu.iq
The directing effects of the existing substituents (two methoxy groups and the propenal group) will determine the regioselectivity of these reactions. The highly activating nature of the methoxy groups would predominantly direct incoming electrophiles to the available ortho and para positions. masterorganicchemistry.com
Formation of Conjugates and Hybrid Molecules
The creation of conjugates and hybrid molecules by covalently linking 2-Propenal, 3-(2,5-dimethoxyphenyl)- to other molecular entities is a powerful strategy to impart new functionalities or to immobilize the compound on a solid support.
2-Propenal, 3-(2,5-dimethoxyphenyl)- can be covalently attached to polymeric matrices to create functional materials with tailored properties. nih.govnih.gov This immobilization can enhance the stability of the compound and allow for its use in applications such as active packaging or as a recoverable catalyst. The aldehyde group is a key handle for such conjugations, readily reacting with amino-functionalized polymers to form stable imine linkages. nih.govresearchgate.net
Polymers such as chitosan (B1678972), which possesses primary amine groups, are excellent candidates for this type of modification. nih.gov The reaction between the aldehyde of 2-Propenal, 3-(2,5-dimethoxyphenyl)- and the amine groups of chitosan would result in a cross-linked or grafted polymer, where the cinnamaldehyde (B126680) derivative is covalently bound. nih.govresearchgate.net This approach can be used to develop materials with, for example, antimicrobial surfaces.
For the quantitative analysis of 2-Propenal, 3-(2,5-dimethoxyphenyl)- in various matrices, derivatization is often employed to enhance its detectability by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). jmpas.comresearchgate.net
A common derivatizing agent for aldehydes is 2,4-dinitrophenylhydrazine (B122626) (DNPH). researchgate.nethitachi-hightech.comnih.govnih.govhitachi-hightech.com The reaction of 2-Propenal, 3-(2,5-dimethoxyphenyl)- with DNPH yields a stable, colored 2,4-dinitrophenylhydrazone derivative. This derivative exhibits strong UV absorbance, making it highly suitable for sensitive detection by HPLC with a UV detector. hitachi-hightech.comhitachi-hightech.com This method is widely used for the analysis of carbonyl compounds in environmental and food samples. researchgate.net
For GC analysis, derivatization is often necessary to increase the volatility and thermal stability of the analyte. sigmaaldrich.comgcms.cz While the parent aldehyde may be amenable to GC analysis, its derivatization to a more stable form, such as an oxime by reaction with a hydroxylamine (B1172632) derivative, can improve chromatographic performance and provide characteristic mass spectra for identification. gcms.cz
Table 2: Common Derivatization Reagents for Aldehyde Analysis
| Analytical Technique | Derivatizing Reagent | Derivative Formed | Purpose of Derivatization |
| HPLC-UV | 2,4-Dinitrophenylhydrazine (DNPH) | Hydrazone | Enhanced UV absorption |
| GC-MS | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine | Oxime | Improved volatility and electron capture detection |
| GC-FID/MS | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Silyl ether (if hydroxyl groups are present) | Increased volatility and thermal stability |
This table provides examples of common derivatization strategies applicable to aldehydes.
Impact of Derivatization on Chemical Properties and Reactivity
The derivatization of 2-Propenal, 3-(2,5-dimethoxyphenyl)- has a profound impact on its chemical properties and reactivity. The conversion of the aldehyde to a Schiff base, for instance, replaces the electrophilic carbonyl group with a less electrophilic imine group. nih.gov This modification alters the electronic properties of the conjugated system and can influence the molecule's biological activity and coordination chemistry. nih.govresearchgate.net
Modifications to the aromatic ring also significantly alter the molecule's characteristics. The introduction of electron-withdrawing groups like nitro or sulfonic acid groups would decrease the electron density of the ring, making it less susceptible to further electrophilic attack. Conversely, the addition of further activating groups would enhance its reactivity. These substitutions also affect the molecule's polarity, solubility, and potential for intermolecular interactions.
The formation of polymer conjugates fundamentally changes the physical properties of the compound, transforming it from a small molecule to part of a macromolecular structure. This can lead to decreased solubility in common solvents but increased stability and processability for material applications. researchgate.net
Advanced Spectroscopic and Analytical Characterization of 2 Propenal, 3 2,5 Dimethoxyphenyl and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure. For 2-Propenal, 3-(2,5-dimethoxyphenyl)-, NMR provides unambiguous evidence for the connectivity of atoms and the stereochemistry of the molecule.
¹H and ¹³C NMR Spectral Analysis
The ¹H NMR spectrum of 2-Propenal, 3-(2,5-dimethoxyphenyl)- (also known as 2,5-dimethoxycinnamaldehyde) displays characteristic signals that correspond to each unique proton in the molecule. The aldehyde proton typically appears as a doublet in the downfield region around 9.6 ppm due to coupling with the adjacent vinylic proton. The vinylic protons of the propenal group appear as two distinct doublets, indicative of a trans (E) configuration, with a large coupling constant (J) of approximately 16 Hz. The proton on the carbon adjacent to the aromatic ring (Cβ) resonates further downfield than the proton adjacent to the carbonyl group (Cα). The aromatic region shows signals for three protons, consistent with the 1,2,4-substitution pattern of the phenyl ring. Finally, two sharp singlets, each integrating to three protons, are observed for the two magnetically non-equivalent methoxy (B1213986) groups.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each of the 11 carbon atoms. The carbonyl carbon of the aldehyde is the most deshielded, appearing around 193 ppm. The carbons of the aromatic ring and the double bond resonate in the 110-160 ppm range, with the oxygen-substituted aromatic carbons appearing furthest downfield in this region. The two methoxy carbons are observed as sharp signals around 56 ppm.
Table 1: ¹H NMR Spectral Data for 2-Propenal, 3-(2,5-dimethoxyphenyl)- (Predicted data based on spectral analysis of analogous compounds)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 9.65 | d | 7.8 | Aldehyde H (CHO) |
| 7.85 | d | 16.0 | Vinylic H (Ar-CH=) |
| 7.15 | d | 2.9 | Aromatic H-6 |
| 7.05 | d | 8.8 | Aromatic H-3 |
| 6.95 | dd | 8.8, 2.9 | Aromatic H-4 |
| 6.65 | dd | 16.0, 7.8 | Vinylic H (=CH-CHO) |
| 3.85 | s | - | Methoxy H (-OCH₃) |
| 3.82 | s | - | Methoxy H (-OCH₃) |
Table 2: ¹³C NMR Spectral Data for 2-Propenal, 3-(2,5-dimethoxyphenyl)- (Predicted data based on spectral analysis of analogous compounds)
| Chemical Shift (δ, ppm) | Assignment |
| 193.5 | Aldehyde C (CHO) |
| 153.8 | Aromatic C-2 (C-O) |
| 153.5 | Aromatic C-5 (C-O) |
| 150.0 | Vinylic C (Ar-CH=) |
| 127.8 | Vinylic C (=CH-CHO) |
| 124.5 | Aromatic C-1 |
| 117.5 | Aromatic C-6 |
| 113.8 | Aromatic C-4 |
| 112.5 | Aromatic C-3 |
| 56.2 | Methoxy C (-OCH₃) |
| 55.9 | Methoxy C (-OCH₃) |
2D NMR Techniques for Connectivity and Conformation
Two-dimensional (2D) NMR experiments are essential for confirming the structural assignments made from 1D spectra. scribd.com
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For 2,5-dimethoxycinnamaldehyde (B13591058), a COSY spectrum would show a cross-peak between the aldehyde proton (δ ~9.65 ppm) and the α-vinylic proton (δ ~6.65 ppm). youtube.com The α-vinylic proton would, in turn, show a correlation to the β-vinylic proton (δ ~7.85 ppm). Additionally, correlations among the aromatic protons would confirm their connectivity on the phenyl ring. utah.edu
HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence) : This experiment correlates protons with their directly attached carbons (¹J-coupling). sdsu.edu An HSQC spectrum would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2, for example, connecting the methoxy proton singlets to the methoxy carbon signals. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC technique identifies longer-range couplings between protons and carbons (typically 2-3 bonds, ²J or ³J). scribd.com This is crucial for connecting different fragments of the molecule. Key correlations would be observed from the aldehyde proton to the α- and β-vinylic carbons, and from the β-vinylic proton to the aromatic carbons, thereby confirming the linkage of the propenal side chain to the 2,5-dimethoxyphenyl ring. youtube.com
NOESY/ROESY (Nuclear/Rotating-frame Overhauser Effect Spectroscopy) : These experiments provide information about the spatial proximity of protons, which is critical for determining stereochemistry. A strong NOE correlation between the β-vinylic proton (Ar-CH=) and the protons on the aromatic ring would be expected. For the commonly synthesized trans (E) isomer, a key NOE would be observed between the aldehyde proton and the α-vinylic proton, confirming their cis relationship across the Cα-Cβ bond.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Identification of Characteristic Functional Group Vibrations
The IR and Raman spectra of 2-Propenal, 3-(2,5-dimethoxyphenyl)- are dominated by vibrations characteristic of its constituent parts. The most prominent feature in the IR spectrum is the intense absorption band for the carbonyl (C=O) stretch of the α,β-unsaturated aldehyde, which typically appears in the region of 1660-1685 cm⁻¹. The C=C stretching vibration of the propenal group, being conjugated, is found around 1620 cm⁻¹. The aromatic ring gives rise to several C=C stretching bands between 1450 and 1600 cm⁻¹. The aldehyde C-H stretch can be observed as a pair of weak bands near 2820 and 2720 cm⁻¹. The asymmetric and symmetric C-O-C stretching vibrations of the two methoxy groups are expected to produce strong bands around 1250 cm⁻¹ and 1040 cm⁻¹, respectively.
Raman spectroscopy, which is sensitive to non-polar bonds, provides complementary information. The aromatic C=C and alkene C=C stretching vibrations are typically strong in the Raman spectrum.
Table 3: Characteristic Vibrational Frequencies for 2-Propenal, 3-(2,5-dimethoxyphenyl)- (Data based on analysis of 2,5-dimethylbenzaldehyde and cinnamaldehyde) ias.ac.inchemicalbook.com
| Frequency (cm⁻¹) | Assignment | Spectroscopy Method |
| ~3050 | Aromatic C-H Stretch | IR, Raman |
| ~2820, ~2720 | Aldehyde C-H Stretch | IR |
| ~1675 | C=O Stretch (conjugated aldehyde) | IR (Strong) |
| ~1620 | C=C Stretch (alkene) | IR, Raman (Strong) |
| ~1590, ~1490 | C=C Stretch (aromatic) | IR, Raman |
| ~1250 | Asymmetric Ar-O-C Stretch | IR (Strong) |
| ~1040 | Symmetric Ar-O-C Stretch | IR (Strong) |
| ~975 | =C-H Out-of-plane bend (trans) | IR (Strong) |
Conformational Insights from Vibrational Modes
The precise positions of the vibrational bands can offer insights into the molecule's conformation. The frequency of the C=O stretching vibration is sensitive to conjugation; its position confirms the planarity of the propenal system which allows for effective electronic delocalization. The strong absorption around 975 cm⁻¹ is highly diagnostic of the out-of-plane bending of the vinylic hydrogens in a trans (E) configuration, which is the more stable and common isomer. researchgate.net Theoretical studies using methods like Density Functional Theory (DFT) can be employed to calculate the vibrational frequencies for different possible conformers (e.g., rotation around the Ar-C bond), and comparison with experimental spectra can help identify the most stable conformation in the ground state.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight and to deduce the structure of a compound from its fragmentation pattern upon ionization. For 2-Propenal, 3-(2,5-dimethoxyphenyl)- (Molecular Formula: C₁₁H₁₂O₃, Molecular Weight: 192.21 g/mol ), electron ionization (EI) mass spectrometry would be expected to produce a distinct molecular ion peak (M⁺) at m/z 192.
The fragmentation of the molecular ion is driven by the stability of the resulting fragments. Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical ([M-H]⁺) to form a stable acylium ion, or the loss of the entire formyl radical ([M-CHO]⁺). libretexts.org
Key fragmentation pathways for 2,5-dimethoxycinnamaldehyde would likely include:
Loss of a hydrogen radical: A peak at m/z 191 ([M-1]⁺), corresponding to the formation of a stable, conjugated acylium ion.
Loss of a methyl radical: Alpha-cleavage at one of the methoxy groups would lead to a peak at m/z 177 ([M-15]⁺).
Loss of a formyl radical: Cleavage of the C-C bond adjacent to the carbonyl group results in a peak at m/z 163 ([M-29]⁺). libretexts.org
Loss of carbon monoxide: Following the loss of a hydrogen radical, the resulting acylium ion can lose CO, leading to a fragment at m/z 163 ([M-1-28]⁺).
Formation of a dimethoxy-tropylium ion: Rearrangement and cleavage can lead to a stable substituted tropylium ion at m/z 151.
Table 4: Predicted Mass Spectrometry Fragmentation for 2-Propenal, 3-(2,5-dimethoxyphenyl)-
| m/z | Proposed Fragment Ion |
| 192 | [C₁₁H₁₂O₃]⁺ (Molecular Ion, M⁺) |
| 191 | [M - H]⁺ |
| 177 | [M - CH₃]⁺ |
| 163 | [M - CHO]⁺ |
| 151 | [C₉H₁₁O₂]⁺ (Dimethoxy-tropylium ion) |
High-Resolution Mass Spectrometry
High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous identification of organic compounds. Unlike nominal mass spectrometry, HRMS provides the exact mass of a molecule and its fragments with high accuracy (typically within 5 ppm), which allows for the determination of its elemental formula.
For 2-Propenal, 3-(2,5-dimethoxyphenyl)-, with a chemical formula of C₁₁H₁₂O₃, the theoretical exact mass can be calculated. This precise mass measurement is crucial for distinguishing it from other isomers or compounds with the same nominal mass. Techniques like time-of-flight (TOF) or Orbitrap mass analyzers are commonly employed for such measurements. In research involving novel psychoactive substances and other complex organic molecules, HRMS is fundamental for confirming the identity of synthesized compounds and identifying unknown substances in complex matrices nih.govnih.gov. The ability to obtain an accurate mass measurement confirms the elemental composition, providing a high degree of confidence in the compound's identity before further structural analysis is undertaken.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂O₃ |
| Nominal Mass | 192 u |
| Monoisotopic (Exact) Mass | 192.07864 u |
| Primary Ion in ESI+ | [M+H]⁺ |
| Exact Mass of [M+H]⁺ | 193.08592 u |
Tandem Mass Spectrometry for Structural Information
Tandem mass spectrometry (MS/MS or MS²) is a powerful technique used to determine the structure of a compound by fragmenting a selected precursor ion and analyzing the resulting product ions. This provides a fragmentation "fingerprint" that is characteristic of the molecule's structure.
For 2-Propenal, 3-(2,5-dimethoxyphenyl)-, the fragmentation pattern can be predicted based on the known behavior of cinnamaldehyde (B126680) and its derivatives researchgate.netnist.gov. In electron ionization (EI) or collision-induced dissociation (CID) experiments, fragmentation would likely occur at the propenal chain and involve the methoxy substituents. Key fragmentation pathways for cinnamaldehydes often include the loss of a hydrogen atom ([M-H]⁺), the loss of the aldehyde group as carbon monoxide ([M-CO]⁺) or a formyl radical ([M-CHO]⁺), and cleavage of the bond between the aromatic ring and the propenal side chain researchgate.netnist.gov.
The presence of two methoxy groups on the phenyl ring introduces additional characteristic fragmentation pathways, such as the loss of a methyl radical (-•CH₃) to form a stable ion, followed by the subsequent loss of carbon monoxide. The fragmentation of substituted 3-phenylpropenoates has been shown to proceed via the formation of a stable benzopyrylium intermediate, a pathway that is highly dependent on the position of substituents on the phenyl ring nih.gov.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structural Interpretation |
|---|---|---|---|
| 192 ([M]⁺•) | 191 | •H | Loss of a hydrogen atom |
| 192 ([M]⁺•) | 177 | •CH₃ | Loss of a methyl radical from a methoxy group |
| 192 ([M]⁺•) | 163 | •CHO | Loss of the formyl radical |
| 192 ([M]⁺•) | 161 | •OCH₃ | Loss of a methoxy radical |
| 177 | 149 | CO | Subsequent loss of carbon monoxide |
| 163 | 135 | CO | Subsequent loss of carbon monoxide |
UV-Visible Spectroscopy in Conjugation and Electronic Structure Studies
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing insights into the electronic transitions within a molecule. For compounds with conjugated systems, such as 2-Propenal, 3-(2,5-dimethoxyphenyl)-, this technique is particularly informative. The structure of this compound, featuring a phenyl ring conjugated with a propenal group (an α,β-unsaturated aldehyde), is analogous to that of chalcones, which are well-studied for their spectroscopic properties biointerfaceresearch.commdpi.comcdnsciencepub.com.
Compounds of this type typically exhibit two main absorption bands:
Band I (K-band): An intense absorption at a longer wavelength (typically >300 nm) corresponding to a π-π* electronic transition involving the entire conjugated system (C₆H₅-CH=CH-C=O). This band is highly sensitive to the electronic nature and position of substituents on the aromatic ring cdnsciencepub.com.
Band II: A less intense absorption at a shorter wavelength (typically 220-300 nm) attributed to the π-π* transition localized on the benzoyl (C₆H₅-C=O) or cinnamoyl (C₆H₅-CH=CH-CO) chromophore cdnsciencepub.comresearchgate.net.
The presence of two electron-donating methoxy groups (-OCH₃) at the 2- and 5-positions of the phenyl ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of Band I compared to unsubstituted cinnamaldehyde. This is due to the extension of the conjugated system by the lone pair of electrons on the oxygen atoms, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap scielo.org.zamaterialsciencejournal.orgresearchgate.net. The specific absorption maxima (λ_max) depend on the solvent used, as solvent polarity can influence the energy levels of the electronic states scribd.com.
| Compound | Substituents | Typical Band I (K-band) λ_max (nm) | Typical Band II λ_max (nm) | Reference |
|---|---|---|---|---|
| Cinnamaldehyde | None | ~280-290 | ~220-230 | General Literature |
| Chalcone | None | ~310 | ~230 | cdnsciencepub.com |
| 4-Methoxy Chalcone | 4-OCH₃ | ~340-350 | ~240 | biointerfaceresearch.comscribd.com |
| 2-Propenal, 3-(2,5-dimethoxyphenyl)- | 2,5-(OCH₃)₂ | Predicted ~320-360 | Predicted ~240-260 | Predicted based on substituent effects |
Computational and Theoretical Investigations of 2 Propenal, 3 2,5 Dimethoxyphenyl
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the electronic characteristics and predicting the chemical behavior of molecules.
Density Functional Theory (DFT) Studies on Optimized Geometry and Electronic Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. arxiv.org It is frequently employed to determine the optimized geometry and electronic properties of molecules like 2-Propenal, 3-(2,5-dimethoxyphenyl)-. DFT calculations, which balance computational cost and accuracy, are used to analyze properties such as HOMO-LUMO energy levels, energy gaps, and molecular electrostatic potentials (MEPs). nih.gov
Studies on similar dimethoxybenzene derivatives have shown that hybrid functionals like B3LYP can provide low total energy values, indicating thermodynamic stability, which is a desirable characteristic for various applications. nih.gov The choice of the functional and basis set is crucial for obtaining accurate results. nih.gov For instance, while the PBE functional is more time-efficient, B3LYP may yield lower total energy. nih.gov The Def2-TZVP basis set has been found to produce the lowest energy, though it requires more computational resources than sets like 6-311G(d,p). nih.gov The calculated energy gaps and related parameters such as hardness and softness provide insights into the compound's stability and reactivity. nih.gov
| Functional | Basis Set | Key Finding |
|---|---|---|
| PBE | - | More time-efficient calculation. |
| B3LYP | - | Provides the lowest total energy, indicating higher accuracy for thermodynamic properties. |
| - | Def2-TZVP | Produces the lowest energy but is computationally more demanding. |
| - | 6-311G(d,p) | Less computationally demanding than Def2-TZVP. |
Semi-empirical Methods in Computational Analysis
Semi-empirical methods offer a computationally less intensive alternative to ab initio and DFT methods, making them suitable for rapid quantitative estimations and for studying large sets of molecules. core.ac.uk These methods are formulated within the same framework as ab initio methods but introduce approximations and empirical parameters to accelerate calculations. core.ac.ukmpg.de
While faster, semi-empirical methods are generally less accurate than DFT, with errors that are less systematic. core.ac.uk Nevertheless, they are valuable for establishing trends within a class of related molecules and for preliminary computational screening. core.ac.uk Methods like PM6 and PM7, which are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation, have been developed to improve the description of properties such as non-covalent interactions. numberanalytics.com These methods bridge the gap between classical force fields and DFT, enabling electronic structure calculations on large, complex systems. mpg.de
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular dynamics (MD) simulations are employed to study the conformational landscape and intermolecular interactions of molecules over time. nih.gov By simulating the atomic motions, MD can reveal the stability of protein-ligand complexes and provide detailed insights at the atomic level. nih.govnih.gov
In the context of drug discovery and materials science, MD simulations help in understanding how a molecule like 2-Propenal, 3-(2,5-dimethoxyphenyl)- might interact with a biological target or other molecules. nih.gov The stability of such complexes is often evaluated by analyzing metrics like the root mean square deviation (RMSD) and radius of gyration (Rg) throughout the simulation. nih.gov These simulations are crucial for confirming binding modes and the stability of interactions predicted by methods like molecular docking. nih.gov
In Silico Prediction of Reaction Pathways and Selectivity
Computational methods can be used to predict the most likely pathways for chemical reactions and the selectivity of these reactions. Techniques like the Artificial Force Induced Reaction (AFIR) method can be utilized to explore reaction path networks. scienceopen.com This approach has been successfully applied to understand complex processes, including the structural transitions in materials. scienceopen.com
For a molecule such as 2-Propenal, 3-(2,5-dimethoxyphenyl)-, in silico methods could be used to explore its reactivity in various chemical environments, predicting potential reaction products and understanding the factors that govern reaction selectivity. This predictive capability is invaluable for designing new synthetic routes and understanding potential metabolic pathways.
Cheminformatics and QSAR Modeling of Related Dimethoxy Aromatic Compounds
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are essential tools for analyzing large datasets of chemical compounds to identify relationships between their structural features and biological activities or properties. f1000research.comnih.gov These approaches are widely used in drug discovery and toxicology. f1000research.comnthrys.com
A critical first step in any cheminformatics or QSAR study is data curation. nih.govnih.gov This involves standardizing chemical structures, removing duplicates, and handling various chemical forms to ensure the quality of the dataset. nih.govnih.gov For dimethoxy aromatic compounds, QSAR models can be developed to predict properties like bioactivity, toxicity, or pharmacokinetic profiles based on calculated molecular descriptors. These models help in prioritizing compounds for further experimental testing and in designing new molecules with desired properties. nih.gov
| Curation Step | Description |
|---|---|
| Removal of Inorganics and Mixtures | Most cheminformatics software is designed for organic molecules. |
| Structure Validation | Ensuring the correctness of chemical structures. |
| Ring Aromatization | Standardizing the representation of aromatic rings. |
| Normalization of Chemotypes | Standardizing specific functional groups or structural motifs. |
| Curation of Tautomeric Forms | Representing tautomers in a consistent manner. |
| Deletion of Duplicates | Removing identical structures to avoid skewed model predictivity. |
Structure Activity Relationships Sar in 2 Propenal, 3 2,5 Dimethoxyphenyl Analogs
Investigation of Substituent Effects on Biological Activity Profiles (In Vitro Studies)
The bioactivity of cinnamaldehyde (B126680) analogs can be significantly altered by the introduction of various substituents on the aromatic ring and modifications to the propenal side chain. In vitro studies are instrumental in systematically evaluating these effects.
The α,β-unsaturated aldehyde moiety is a key pharmacophore in cinnamaldehyde and its analogs, playing a crucial role in their biological activities. nih.gov This functional group is a reactive electrophile, capable of undergoing Michael addition reactions with nucleophiles such as the sulfhydryl groups of cysteine residues in proteins and glutathione (B108866). nih.govresearchgate.net This reactivity allows cinnamaldehyde analogs to form covalent conjugates with their biological targets, which is often a key step in their mechanism of action. nih.govresearchgate.net
The presence and position of methoxy (B1213986) (–OCH₃) groups on the phenyl ring of cinnamaldehyde analogs significantly modulate their biological activity. Studies on various cinnamaldehyde derivatives have shown that methoxy substituents can enhance or alter their effects compared to the unsubstituted parent compound. nih.gov
For example, in the context of anticancer activity, molecular docking studies have suggested that methoxy-substituted cinnamaldehydes can exhibit better activity against various cancer-related receptors than cinnamaldehyde itself. nih.govresearchgate.net The position of the methoxy group (ortho, meta, or para) is also critical. For instance, a meta-methoxy cinnamaldehyde derivative showed superior activity against the 4EL9 receptor in one study. nih.govresearchgate.net The introduction of multiple methoxy groups can also lead to significant changes in activity and selectivity. In a study on bisquinoline derivatives, the addition of three methoxy groups reversed the fluorescent metal ion selectivity from favoring Zn²⁺ to favoring Cd²⁺. rsc.org This highlights the profound impact that methoxy substitution patterns can have on the molecule's interaction with biological targets. rsc.org
Ligand-Target Interactions: Molecular Docking and Binding Studies (In Vitro)
Understanding how 2-Propenal, 3-(2,5-dimethoxyphenyl)- and its analogs interact with their biological targets at a molecular level is crucial for elucidating their mechanism of action and for the rational design of more potent compounds. In vitro techniques like molecular docking and binding assays are powerful tools for this purpose. sciepub.com
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, helping to identify potential biological targets. nih.govsciepub.com For cinnamaldehyde analogs, this approach has been used to screen for activity against a variety of receptors.
Potential targets identified for cinnamaldehyde and its derivatives through such studies include:
Enzymes involved in inflammation: Cyclooxygenase-2 (COX-2) has been identified as a potential target, with docking studies revealing interactions with key amino acid residues in the active site. nih.goveurekaselect.com
Cancer-related proteins: Various receptors implicated in cancer have been investigated, including those with PDB IDs 5FL6, 1HOV, 4GY7, 5EAM, 4XCU, and 4EL9. nih.govresearchgate.net
Fungal proteins: In studies on antifungal activity, proteins like UCF1 and YWP1 in Candida albicans have been explored as potential targets for cinnamaldehyde analogs. nih.gov
Viral enzymes: The pyrimidine (B1678525) deoxyribonucleoside kinase from Herpes Simplex Virus Type 1 (HSV-1) has shown good affinity for some thymidine (B127349) analogs, suggesting it as a potential target for antiviral derivatives. nih.gov
Once a potential target is identified, molecular docking can provide detailed insights into the binding mode and estimate the binding affinity. The binding affinity is a measure of the strength of the interaction between the ligand and its target. sciepub.com
Key interactions observed in docking studies of cinnamaldehyde analogs include:
Hydrogen Bonds: These are crucial for the specific recognition between a ligand and its target. The typical distance for a hydrogen bond is between 2.5 and 3.2 Å. sciepub.com
Hydrophobic Interactions: The aromatic ring of the cinnamaldehyde scaffold often engages in hydrophobic interactions with nonpolar residues in the binding pocket.
Electrostatic Interactions: The distribution of charge on the ligand and receptor surfaces dictates electrostatic interactions, which are critical for binding. sciepub.com
The following table summarizes the results of a molecular docking study of cinnamaldehyde (CM) and its hydroxy (OH) and methoxy (OMe) derivatives against various anticancer receptors, showing the calculated inhibition constant (Ki). nih.gov
| Compound | Receptor 5FL6 (Ki, µM) | Receptor 1HOV (Ki, µM) | Receptor 4GY7 (Ki, µM) | Receptor 5EAM (Ki, µM) | Receptor 4XCU (Ki, µM) | Receptor 4EL9 (Ki, µM) |
| CM | 129.56 | 134.18 | 158.33 | 114.33 | 148.97 | 108.99 |
| o-OH CM | 1.34 | 0.96 | 1.15 | 0.89 | 1.05 | 2.15 |
| m-OH CM | 3.19 | 2.54 | 2.97 | 2.24 | 2.78 | 4.88 |
| p-OH CM | 2.21 | 1.87 | 2.03 | 1.66 | 1.95 | 3.56 |
| o-OMe CM | 4.56 | 3.89 | 4.21 | 3.55 | 4.02 | 6.23 |
| m-OMe CM | 2.88 | 2.11 | 2.54 | 1.98 | 2.43 | 1.55 |
| p-OMe CM | 3.76 | 3.01 | 3.45 | 2.87 | 3.29 | 4.99 |
This table is interactive. You can sort and filter the data by clicking on the column headers.
This data indicates that the substituted analogs, particularly the hydroxy and methoxy derivatives, generally show lower Ki values and thus higher predicted binding affinities compared to the parent cinnamaldehyde compound. nih.gov
Mechanistic Insights into Observed Activities (In Vitro Cellular and Biochemical Studies)
In vitro cellular and biochemical assays provide a deeper understanding of the mechanisms underlying the biological activities observed for 2-Propenal, 3-(2,5-dimethoxyphenyl)- and its analogs. These studies can validate the hypotheses generated from SAR and docking studies.
The reactivity of the α,β-unsaturated aldehyde group is central to the mechanism of many cinnamaldehyde analogs. nih.gov This moiety can act as a Michael acceptor, reacting with cellular nucleophiles like glutathione and cysteine residues in proteins. nih.govresearchgate.net This covalent modification of proteins can lead to the inhibition of enzyme function or the modulation of signaling pathways. researchgate.net For example, the inhibition of the NF-κB signaling pathway by some analogs is attributed to the Michael addition of a thiol group from a target protein to the α,β-unsaturated ketone. researchgate.net
In the context of antifungal activity, studies have shown that cinnamaldehyde analogs can inhibit the formation of hyphae in Candida albicans, a crucial step in biofilm formation. nih.govfrontiersin.org Quantitative real-time PCR (qRT-PCR) studies have revealed that these compounds can down-regulate the expression of genes essential for hyphal development and cell wall integrity, such as ECE1, RBT5, and UME6. nih.gov
Biochemical studies on thymidine analogs have demonstrated that their antiviral activity against HSV-1 correlates with their ability to bind to the virus-encoded pyrimidine deoxyribonucleoside kinase. nih.gov This suggests that the mechanism of action involves the inhibition of this key viral enzyme. nih.gov Similarly, in vitro studies with thiamine (B1217682) antimetabolites have shown they can inhibit the growth of cancer cells, and molecular modeling suggests they may do so by binding to enzymes like thiamine pyrophosphokinase, preventing the synthesis of the essential coenzyme thiamine pyrophosphate. mdpi.com
Modulation of Cellular Pathways
The biological activity of 2-Propenal, 3-(2,5-dimethoxyphenyl)- and its analogs is intrinsically linked to their ability to modulate key cellular signaling pathways, primarily through their electrophilic nature. The α,β-unsaturated aldehyde moiety acts as a Michael acceptor, enabling covalent adduction to nucleophilic residues, particularly cysteine, on various proteins. This interaction can alter protein function and consequently modulate entire signaling cascades. Two of the most significant pathways affected are the Keap1-Nrf2 and the NF-κB signaling pathways, both of which are central to the cellular stress response and inflammation.
a. Keap1-Nrf2 Pathway
The Keap1-Nrf2 pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds, such as cinnamaldehyde derivatives, can react with specific cysteine residues on Keap1. This covalent modification induces a conformational change in Keap1, leading to the dissociation of Nrf2. nih.gov Once liberated, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of cytoprotective genes, initiating their transcription.
Research has shown that fragrant unsaturated aldehydes, a class to which 2-Propenal, 3-(2,5-dimethoxyphenyl)- belongs, are capable of activating the Keap1-Nrf2 system. Studies on 2-methoxycinnamaldehyde (B72128) (2-MCA), a close structural analog, have demonstrated its ability to significantly activate the Nrf2 pathway in macrophages. nih.gov This activation leads to an enhanced expression of autophagy-associated proteins like LC3 and p62, ultimately enhancing autophagy flux. nih.gov This Nrf2-mediated autophagy plays a crucial role in reducing lipopolysaccharide (LPS)-induced inflammation by decreasing the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO). nih.gov
The substitution pattern on the phenyl ring of cinnamaldehyde analogs influences their Nrf2-activating potential. While direct structure-activity relationship (SAR) studies on a series of 2,5-dimethoxycinnamaldehyde (B13591058) analogs are limited, research on other substituted cinnamaldehydes provides valuable insights. For instance, the presence and position of methoxy groups can modulate the electrophilicity of the β-carbon in the propenal moiety, thereby affecting the rate of Michael addition with Keap1 cysteines. It is hypothesized that the electron-donating nature of the methoxy groups in the 2- and 5-positions of the phenyl ring in 2-Propenal, 3-(2,5-dimethoxyphenyl)- would influence the electronic properties of the conjugated system, thereby modulating its reactivity and subsequent Nrf2 activation.
Table 1: Effect of Cinnamaldehyde Analogs on the Keap1-Nrf2 Pathway
| Compound | Substitution Pattern | Observed Effect on Nrf2 Pathway | Reference |
| 2-Methoxycinnamaldehyde | 2-methoxy | Activates Nrf2, enhances autophagy flux | nih.gov |
| Cinnamaldehyde | Unsubstituted | Activates Nrf2 | |
| Perillaldehyde | 4-isopropenyl | Activates ARE through Nrf2-Keap1 | |
| Safranal | 2,6,6-trimethyl-1,3-cyclohexadiene-1-carboxaldehyde | Activates ARE |
b. NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a pivotal role in regulating inflammatory responses, cell survival, and proliferation. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various stimuli, such as inflammatory cytokines or pathogens, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitination and degradation of IκB proteins. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.
Cinnamaldehyde and its derivatives have been shown to inhibit the NF-κB signaling pathway, contributing to their anti-inflammatory effects. This inhibition can occur at multiple levels of the pathway. For example, cinnamaldehyde has been reported to suppress the activation of NF-κB by inhibiting the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB. wikipedia.org
A study comparing the NF-κB inhibitory activity of trans-cinnamaldehyde and 2-methoxycinnamaldehyde (2-MCA) in LPS-stimulated RAW 264.7 macrophages found that both compounds effectively inhibited NF-κB transcriptional activity. nih.gov Interestingly, 2-MCA exhibited a lower IC₅₀ value (31 µM) compared to trans-cinnamaldehyde (43 µM), suggesting that the presence of a methoxy group at the 2-position enhances the inhibitory activity. nih.gov Both compounds were also found to inhibit the LPS-induced DNA binding activity of NF-κB. nih.gov The inhibitory mechanism is thought to involve the covalent modification of components of the NF-κB signaling pathway, such as IKK, thereby preventing its activation. The 2,5-dimethoxy substitution pattern in 2-Propenal, 3-(2,5-dimethoxyphenyl)- is expected to similarly confer NF-κB inhibitory activity, with the specific potency being influenced by the electronic effects of the two methoxy groups.
Table 2: Inhibitory Concentration (IC₅₀) of Cinnamaldehyde Analogs on NF-κB Transcriptional Activity
| Compound | IC₅₀ (µM) | Cell Line | Reference |
| trans-Cinnamaldehyde | 43 | RAW 264.7 | nih.gov |
| 2-Methoxycinnamaldehyde | 31 | RAW 264.7 | nih.gov |
| Caffeic acid phenethyl ester (CAPE) | 2 | RAW 264.7 | nih.gov |
Chemical Reactivity and Pan-Assay Interference Compound (PAINS) Considerations
The inherent chemical reactivity of the α,β-unsaturated aldehyde functional group in 2-Propenal, 3-(2,5-dimethoxyphenyl)- and its analogs is a double-edged sword. While it is the basis for their mechanism-based covalent interactions with specific biological targets, it also raises concerns about non-specific reactivity and the potential for these compounds to be classified as Pan-Assay Interference Compounds (PAINS).
PAINS are molecules that show activity in multiple, often unrelated, high-throughput screening assays due to non-specific interactions rather than specific binding to a biological target. wikipedia.org The α,β-unsaturated carbonyl moiety is a well-known structural alert for PAINS, as it can act as a Michael acceptor and covalently modify various proteins in a non-specific manner. This can lead to false-positive results in a wide range of assays, including those that rely on fluorescence or enzyme activity readouts.
The electrophilicity of the β-carbon in the propenal system is a key determinant of the reactivity of these compounds as Michael acceptors. This electrophilicity is influenced by the electronic properties of the substituents on the phenyl ring. Electron-donating groups, such as the methoxy groups in 2-Propenal, 3-(2,5-dimethoxyphenyl)-, can decrease the electrophilicity of the β-carbon by donating electron density into the conjugated system. Conversely, electron-withdrawing groups would be expected to increase this electrophilicity. Therefore, the 2,5-dimethoxy substitution pattern is expected to modulate the Michael acceptor reactivity compared to unsubstituted cinnamaldehyde.
While this modulation may reduce non-specific reactivity to some extent, it does not eliminate the potential for these compounds to act as PAINS. The inherent reactivity of the aldehyde group itself can also contribute to non-specific interactions, for example, through the formation of Schiff bases with lysine (B10760008) residues on proteins.
It is crucial to consider the PAINS potential of 2-Propenal, 3-(2,5-dimethoxyphenyl)- analogs during drug discovery and development. To mitigate the risk of false positives and wasted resources, it is recommended to:
Utilize computational PAINS filters to identify potentially problematic compounds early in the screening process.
Employ orthogonal assays that use different detection methods to confirm initial hits.
Conduct direct binding studies, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), to verify a specific interaction with the intended target.
Perform structural biology studies, such as X-ray crystallography or cryo-electron microscopy, to visualize the binding mode and confirm a specific interaction.
By carefully considering the chemical reactivity and potential for pan-assay interference, researchers can more effectively navigate the challenges associated with the development of 2-Propenal, 3-(2,5-dimethoxyphenyl)- analogs as therapeutic agents.
Q & A
Basic Research Question
- NMR spectroscopy :
- ¹H NMR : Signals at δ 6.8–7.5 ppm confirm aromatic protons; δ 7.5–8.2 ppm for α,β-unsaturated carbonyl protons.
- ¹³C NMR : Peaks at ~190 ppm (carbonyl) and 150–160 ppm (methoxy groups).
- IR spectroscopy : Strong absorption at ~1680 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O of methoxy).
- HPLC : Purity validation (e.g., ≥98% as per pharmaceutical standards) .
- X-ray crystallography : Resolves stereochemistry (e.g., trans-configuration dominance) .
How can researchers resolve contradictions in reported reactivity data for 2-Propenal,3-(2,5-dimethoxyphenyl)- derivatives?
Advanced Research Question
Contradictions often arise from:
- Impurity profiles : Use HPLC-MS to identify byproducts and 2D NMR (e.g., COSY, HSQC) to trace structural anomalies.
- Reaction condition variability : Standardize protocols (e.g., inert atmosphere for oxidation-sensitive reactions).
- Computational validation : Compare experimental results with DFT-calculated reaction pathways to identify kinetic vs. thermodynamic product dominance .
What computational methods predict the electronic properties of 2-Propenal,3-(2,5-dimethoxyphenyl)-, and how do they compare with experimental data?
Advanced Research Question
- Density Functional Theory (DFT) :
- Molecular Dynamics (MD) : Model solvation effects on reactivity (e.g., aqueous vs. nonpolar environments).
How to design experiments to study the structure-activity relationships (SAR) of 2-Propenal,3-(2,5-dimethoxyphenyl)- derivatives in biological systems?
Advanced Research Question
- Analog synthesis : Modify substituents (e.g., methoxy → hydroxy or halogen) via microwave-assisted Suzuki coupling or SNAr reactions .
- Bioassay screening : Test against targets (e.g., kinases, GPCRs) using fluorescence polarization or SPR binding assays.
- QSAR modeling : Corrogate electronic parameters (Hammett σ) with IC₅₀ values to identify pharmacophores. Prior studies on similar propenones highlight antifungal and anti-inflammatory activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
